1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Description

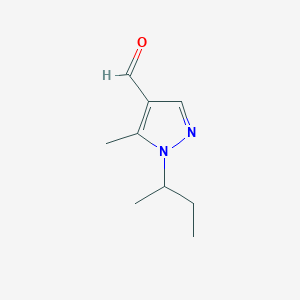

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at position 4, a methyl group at position 5, and a sec-butyl substituent at position 1 of the pyrazole ring. The carbaldehyde group at position 4 serves as a reactive site for further functionalization, making the compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-butan-2-yl-5-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)11-8(3)9(6-12)5-10-11/h5-7H,4H2,1-3H3 |

InChI Key |

YFQFZSYRJZICQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)C=O)C |

Origin of Product |

United States |

Scientific Research Applications

1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various functional materials.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance resonance stabilization of the carbaldehyde, whereas electron-withdrawing groups (e.g., chlorine) may polarize the carbonyl group .

Physical and Chemical Properties

Key Observations :

- The sec-butyl derivative is expected to exhibit lower melting points and solubility compared to aryl-substituted analogs due to reduced crystallinity from its branched alkyl chain.

- Carboxylic acid derivatives (e.g., 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) demonstrate significantly higher melting points, emphasizing the role of hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.